N-[2-(3,4-dimethylphenyl)-6-methyl-5-oxo-4-phenyl-2,5-dihydropyridazin-3-yl]furan-2-carboxamide is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a unique structural framework that includes a furan ring and a dihydropyridazine moiety, which are of interest due to their biological activities. The molecular formula is with a molecular weight of approximately 427.49 g/mol.
N-[2-(3,4-dimethylphenyl)-6-methyl-5-oxo-4-phenyl-2,5-dihydropyridazin-3-yl]furan-2-carboxamide belongs to the class of carboxamides and is categorized under heterocyclic compounds due to the presence of nitrogen-containing rings. It is also classified as an aromatic compound due to the presence of phenyl groups.
The synthesis of N-[2-(3,4-dimethylphenyl)-6-methyl-5-oxo-4-phenyl-2,5-dihydropyridazin-3-yl]furan-2-carboxamide typically involves multi-step reactions that include condensation reactions and cyclization processes.
The reaction conditions may vary based on the specific synthetic route but generally involve heating under controlled temperatures followed by cooling and crystallization to isolate the product .
The molecular structure of N-[2-(3,4-dimethylphenyl)-6-methyl-5-oxo-4-phenyl-2,5-dihydropyridazin-3-yl]furan-2-carboxamide is characterized by:
The crystallographic data indicates that the compound has specific bond lengths and angles that contribute to its stability and reactivity profile .
N-[2-(3,4-dimethylphenyl)-6-methyl-5-oxo-4-phenyl-2,5-dihydropyridazin-3-yl]furan-2-carboxamide can undergo various chemical reactions typical of amides and heterocycles:
These reactions can be optimized by adjusting solvent systems and reaction temperatures to enhance yields .
Preliminary studies suggest that this compound may exhibit anti-inflammatory or anti-cancer properties based on its structural analogs .
N-[2-(3,4-dimethylphenyl)-6-methyl-5-oxo-4-phenyldihydropyridazin]furan-2-carboxamide has potential applications in:
Its unique structure makes it a candidate for further exploration in medicinal chemistry and drug development .
The dihydropyridazinone core is strategically dissected into two key synthons: a substituted hydrazine component (3,4-dimethylphenylhydrazine) and an α,β-unsaturated carbonyl precursor (4-benzoyl-3-methylfuran-2-one). This disconnection leverages the inherent electrophilicity of the β-carbon in unsaturated systems toward nucleophilic hydrazine attack, initiating ring formation. Computational modeling (DFT-B3LYP/6-31G*) confirms the feasibility of this approach, predicting a 12.3 kcal/mol energy barrier for the initial Michael-type addition [3] [6]. Alternative retrosynthetic paths involving pre-formed pyridazinones (e.g., 3-amino-6-methyl-4-phenylpyridazinone) are less efficient due to the steric hindrance imposed by the 3,4-dimethylphenyl group, which reduces acylation yields by >40% compared to unsubstituted analogs [5].
Table 1: Key Synthetic Intermediates and Characteristics
Intermediate | CAS/Identifier | Purity Threshold | Critical Impurity Control |
---|---|---|---|
Furan-2-carbonyl chloride | 527-69-5 | >99% (GC) | Furan-2-carboxylic acid (<0.1%) |
3,4-Dimethylphenylhydrazine HCl | 63885-28-7 | >98% (HPLC) | 3,4-Dimethylaniline (<0.2%) |
Ethyl 2-benzoylpropanoate | 14047-29-1 | >95% (NMR) | Ethyl acrylate dimer (<3%) |
Cyclocondensation of ethyl 2-benzoylpropanoate with 3,4-dimethylphenylhydrazine proceeds optimally under acidic catalysis (p-TsOH, 5 mol%) in refluxing toluene (Δ, 110°C, 8h), achieving 78–82% isolated yield of the 3-(3,4-dimethylphenyl)-6-methyl-4-phenyl-2,5-dihydropyridazin-3-one core. Microwave-assisted methods (150°C, DMF, 30 min) enhance reaction efficiency (88% yield) but require rigorous oxygen exclusion to prevent C-5 oxidation to pyridazine derivatives [3] [5]. Solvent screening reveals toluene’s superiority over DMF or THF by minimizing enolization side products (<5% vs. >15% in polar solvents) [5].
Late-stage Suzuki-Miyaura coupling enables diversification at the C-4 phenyl group. Bromination at C-4 (NBS, CCl₄, AIBN) yields the 4-bromopyridazinone precursor, which undergoes Pd-catalyzed (Pd(PPh₃)₄, 5 mol%) coupling with arylboronic acids (e.g., 4-cyanophenylboronic acid). Optimization identifies K₂CO₃ in dioxane/H₂O (4:1) at 80°C as optimal, providing 70–85% yields while preserving the furan carboxamide moiety [6]. Direct C-H arylation remains challenging due to catalyst poisoning by the dihydropyridazinone nitrogen; Pd(OAc)₂/PCy₃ systems yield <30% conversion even at 120°C [6].
The title compound’s synthesis requires regioselective N-acylation over O-acylation. Screening identifies dichloromethane (DCM) as ideal, with Et₃N (2.5 equiv.) facilitating carbamate formation. Catalytic DMAP (4-dimethylaminopyridine, 10 mol%) enhances furan-2-carbonyl chloride coupling efficiency from 45% to 92% by suppressing N,O-diacylation byproducts. Alternative solvents (THF, acetonitrile) reduce yields by 15–30% due to competitive solvolysis [1] [6].
Table 2: Solvent/Catalyst Impact on Acylation Regioselectivity
Solvent System | Base | Catalyst | Yield (%) | N-Acyl vs. O-Acyl Ratio |
---|---|---|---|---|
DCM | Et₃N | None | 67 | 8:1 |
DCM | Et₃N | DMAP | 92 | >20:1 |
THF | i-Pr₂NEt | DMAP | 61 | 5:1 |
CH₃CN | K₂CO₃ | None | 45 | 3:1 |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1